molecular formula C6H4ClN3O B12961748 6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one

6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one

Cat. No.: B12961748
M. Wt: 169.57 g/mol
InChI Key: SZEKORYZHJJEJL-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and a keto group at the 3rd position

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles.

    Oxidation and Reduction: The keto group at the 3rd position can participate in oxidation and reduction reactions.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, formic acid, and N-heterocyclic carbenes. Reaction conditions typically involve mild temperatures and the use of appropriate solvents such as ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 6th position .

Scientific Research Applications

6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The compound’s structure allows it to form stable interactions with these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is unique due to its specific substitution pattern and the presence of both a chlorine atom and a keto group

Properties

IUPAC Name

6-chloro-1,2-dihydropyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-2-1-3-5(8-4)9-10-6(3)11/h1-2H,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEKORYZHJJEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=O)NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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